[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine
CAS No.: 1176911-24-2
Cat. No.: VC11691333
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1176911-24-2 |
|---|---|
| Molecular Formula | C13H17N |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | (E)-2-methyl-3-phenyl-N-prop-2-enylprop-2-en-1-amine |
| Standard InChI | InChI=1S/C13H17N/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13/h3-8,10,14H,1,9,11H2,2H3/b12-10+ |
| Standard InChI Key | XMNPHKNKYFDTGJ-ZRDIBKRKSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=CC=C1)/CNCC=C |
| SMILES | CC(=CC1=CC=CC=C1)CNCC=C |
| Canonical SMILES | CC(=CC1=CC=CC=C1)CNCC=C |
Introduction
Table 1: Structural Information
| Feature | Description |
|---|---|
| Molecular Weight | 187.28 g/mol |
| Functional Groups | Amine, Alkene, Phenyl |
| Conjugation | Present in the alkenyl and phenyl groups |
Synthesis
The synthesis of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine typically involves the following steps:
-
Starting Materials:
-
Benzaldehyde or cinnamaldehyde derivatives for the phenylpropenyl moiety.
-
Allylamine as the source of the amine group.
-
-
Reaction Pathway:
-
A condensation reaction between an aldehyde and allylamine under basic or acidic conditions forms the desired product.
-
Catalysts such as Lewis acids (e.g., ZnCl₂) or organometallic reagents can enhance reaction efficiency.
-
-
Purification:
-
The crude product is purified using recrystallization or chromatography techniques.
-
Pharmaceutical Intermediates
The presence of both allylic and phenyl groups makes this compound a potential precursor for synthesizing bioactive molecules, particularly in drug development targeting amine-based pharmacophores.
Organic Synthesis
It can serve as a building block in organic synthesis for creating more complex molecules with extended conjugation or functionalization.
Research Potential
Studies on similar compounds suggest that derivatives of allylic amines exhibit biological activities such as:
-
Antimicrobial Properties: Effective against bacterial strains.
-
Anti-inflammatory Effects: Potential inhibitors of inflammatory pathways.
-
Catalytic Applications: Used as ligands in asymmetric catalysis.
Further research is needed to explore its full spectrum of applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume